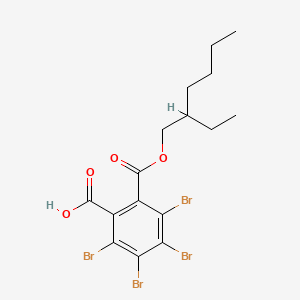

11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

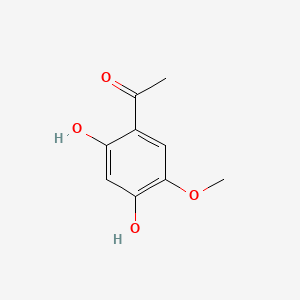

“11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester” is a biochemical used for proteomics research . It’s a stable isotope labelled compound .

Molecular Structure Analysis

The molecular formula of this compound is C38H55D7F2O6Si and its molecular weight is 688.02 .Aplicaciones Científicas De Investigación

Phthalates in Food Packaging

Phthalates, including various esters, are widely used as plasticizers in food processing and packaging. These compounds, due to their potential health and environmental concerns, have been the subject of extensive research. Studies have focused on their presence in the food chain, methods of analysis, and implications for human exposure and health. For instance, a comprehensive review covered the analysis, occurrence, and toxicological aspects of phthalates in food and packaging, highlighting advancements in sample preparation and analytical methods (Harunarashid, Lim, & Harunsani, 2017).

Lubiprostone Research

Lubiprostone, a compound used for treating conditions like opioid-induced bowel dysfunction, has been studied for its mechanism of action and therapeutic applications. It acts locally as a type-2 chloride channel activator. Research into lubiprostone and similar compounds contributes to understanding their potential benefits beyond their primary medical uses, such as their physiological effects and potential secondary applications (Wong & Camilleri, 2011; Raschi & De Ponti, 2014).

Esters in Synthetic Lubricating Oils

Esters, including phosphoric acid esters, play a crucial role as lubricity additives in synthetic lubricating oils. These compounds enhance the performance and longevity of lubricants across various applications, demonstrating the versatility and importance of esters in industrial applications (Barabanova et al., 1976).

Biodegradable Polymers

Research on polyhydroxyalkanoates (PHAs), biodegradable polymers biosynthesized by microorganisms, highlights the potential of ester bonds in developing sustainable materials. PHAs consist of hydroxyalkanoic acids monomers connected by ester bonds, showcasing the importance of esters in the synthesis of environmentally friendly plastics (Amara, 2010).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of the compound “11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester” is the Chloride Channel . This channel plays a crucial role in maintaining the balance of fluid secretion and absorption in the body’s tissues .

Mode of Action

The compound interacts with the Chloride Channel, specifically activating it . This activation leads to an increase in the transport of chloride ions across the cell membrane . The movement of these ions helps to drive the flow of water and other electrolytes, aiding in the regulation of fluid balance within the body .

Biochemical Pathways

The activation of the Chloride Channel by the compound affects the fluid and electrolyte transport pathway . The increased chloride ion transport leads to an osmotic gradient that promotes the movement of water into the lumen. This process aids in softening the stool and promoting bowel movement, thereby playing a significant role in the treatment of conditions like chronic constipation .

Pharmacokinetics

As a derivative of lubiprostone , it might share similar pharmacokinetic properties. Lubiprostone is known for its rapid absorption and metabolism in the gastrointestinal tract, with the majority of the drug being excreted in the urine .

Result of Action

The activation of the Chloride Channel and the subsequent increase in fluid secretion can help alleviate symptoms of conditions like chronic constipation . By promoting the movement of water and electrolytes into the lumen, the compound aids in softening the stool and facilitating bowel movement .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors While specific factors for this compound are not mentioned in the search results, factors such as pH, temperature, and the presence of other ions can generally affect the activity of drugs targeting ion channels

Análisis Bioquímico

Biochemical Properties

11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester plays a significant role in biochemical reactions, particularly in the modulation of chloride channels. It interacts with chloride channel proteins, enhancing chloride ion transport across epithelial cells. This interaction is crucial for maintaining fluid balance and promoting bowel movements. The compound’s interaction with chloride channels is facilitated by its binding to specific sites on the channel proteins, leading to their activation and subsequent chloride ion efflux .

Cellular Effects

This compound exerts various effects on different cell types. In epithelial cells, it enhances chloride ion transport, leading to increased fluid secretion into the intestinal lumen. This action helps to soften stool and promote bowel movements. Additionally, the compound influences cell signaling pathways by activating protein kinase A (PKA) and protein kinase C (PKC), which are involved in the regulation of ion channels and cellular metabolism . These effects contribute to the overall improvement in bowel function and relief from constipation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to and activation of chloride channels on epithelial cells. The compound binds to specific sites on the chloride channel proteins, inducing a conformational change that opens the channels and allows chloride ions to flow out of the cells. This chloride ion efflux is accompanied by the movement of water into the intestinal lumen, resulting in increased fluid secretion and softened stool . Additionally, the activation of PKA and PKC pathways further enhances the compound’s effects on chloride channel activity and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods. In vitro studies have shown that its effects on chloride channel activation and fluid secretion are sustained over time, with no significant loss of activity . Long-term in vivo studies have demonstrated that the compound maintains its efficacy in promoting bowel movements and relieving constipation, with no adverse effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively enhances chloride ion transport and fluid secretion, leading to improved bowel function. At higher doses, there may be a risk of adverse effects such as diarrhea and electrolyte imbalance . It is important to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to its parent compound, lubiprostone. It is metabolized primarily in the liver by oxidation and reduction reactions, leading to the formation of various metabolites. These metabolites are further conjugated with glucuronic acid and excreted in the urine . The compound’s interaction with metabolic enzymes such as cytochrome P450 isoforms plays a crucial role in its biotransformation and elimination.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently absorbed in the gastrointestinal tract and distributed to various tissues, including the liver, kidneys, and intestines . Its localization in epithelial cells is essential for its therapeutic effects on chloride ion transport and fluid secretion.

Subcellular Localization

This compound is primarily localized in the apical membrane of epithelial cells, where it interacts with chloride channels. This subcellular localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the appropriate cellular compartments . The compound’s activity and function are closely linked to its precise localization within the cells, ensuring its effectiveness in modulating chloride ion transport and promoting bowel movements.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester involves the protection of the hydroxyl groups on lubiprostone followed by the introduction of deuterium at the 7th position. The compound is then esterified with phenylmethyl ester and protected at the 11th and 15th positions with tetrahydropyranyl and tert-butyldimethylsilyl groups, respectively.", "Starting Materials": [ "Lubiprostone", "Deuterium oxide", "Phenylmethyl alcohol", "Tetrahydropyranyl chloride", "Tert-butyldimethylsilyl chloride", "Triethylamine", "Dimethylaminopyridine", "Dichloromethane", "Methanol", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Protection of hydroxyl groups on lubiprostone using tetrahydropyranyl chloride and triethylamine in dichloromethane", "Introduction of deuterium at the 7th position using deuterium oxide and sodium hydroxide in methanol", "Esterification of lubiprostone with phenylmethyl alcohol using dimethylaminopyridine and dicyclohexylcarbodiimide in dichloromethane", "Protection of the 11th position using tert-butyldimethylsilyl chloride and imidazole in dichloromethane", "Protection of the 15th position using tetrahydropyranyl chloride and triethylamine in dichloromethane" ] } | |

Número CAS |

1346597-45-2 |

Fórmula molecular |

C38H62F2O6Si |

Peso molecular |

688.033 |

Nombre IUPAC |

benzyl 7-[(1R,2R,3R)-2-[3-[tert-butyl(dimethyl)silyl]oxy-6,6,7,7,8,8,8-heptadeuterio-4,4-difluorooctyl]-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoate |

InChI |

InChI=1S/C38H62F2O6Si/c1-7-8-25-38(39,40)34(46-47(5,6)37(2,3)4)24-23-31-30(32(41)27-33(31)45-36-22-16-17-26-43-36)20-14-9-10-15-21-35(42)44-28-29-18-12-11-13-19-29/h11-13,18-19,30-31,33-34,36H,7-10,14-17,20-28H2,1-6H3/t30-,31-,33-,34?,36?/m1/s1/i1D3,7D2,8D2 |

Clave InChI |

DXVSMWCKXOCOJF-DUZCPQFDSA-N |

SMILES |

CCCCC(C(CCC1C(CC(=O)C1CCCCCCC(=O)OCC2=CC=CC=C2)OC3CCCCO3)O[Si](C)(C)C(C)(C)C)(F)F |

Sinónimos |

(11α)-16,16-Difluoro-11-O-tetrahydropyranyl-15-O-tert-butyldimethylsilyl-9-oxoprostan Phenylmethyl Ester-d7 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R)-3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B584080.png)

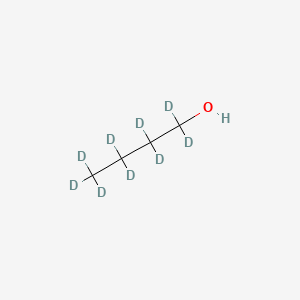

![D-[2-13C]xylulose](/img/structure/B584082.png)

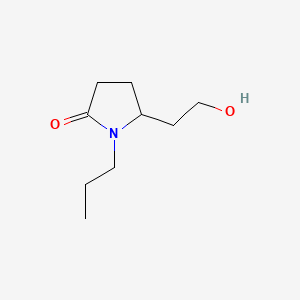

![(7R,8aS)-2-Ethyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B584086.png)

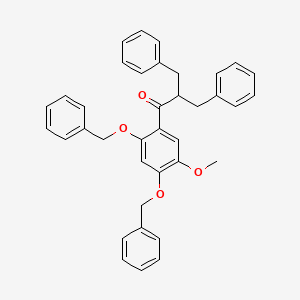

![3-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-propenoic Acid Ethyl Ester](/img/structure/B584093.png)